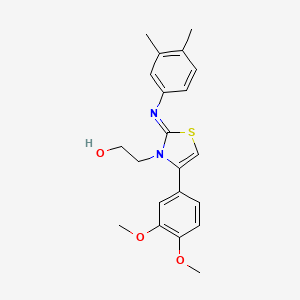

(Z)-2-(4-(3,4-dimethoxyphenyl)-2-((3,4-dimethylphenyl)imino)thiazol-3(2H)-yl)ethanol

Description

(Z)-2-(4-(3,4-Dimethoxyphenyl)-2-((3,4-dimethylphenyl)imino)thiazol-3(2H)-yl)ethanol is a thiazole-derived compound characterized by a planar thiazol-3(2H)-yl core substituted with a 3,4-dimethoxyphenyl group at position 4 and a 3,4-dimethylphenylimino moiety at position 2. The Z-configuration of the imine bond is critical for its stereochemical stability and biological interactions. The ethanol side chain at position 2 enhances solubility in polar solvents, making it suitable for pharmaceutical or materials science applications. This compound has garnered attention due to its structural resemblance to bioactive thiazole derivatives, particularly those targeting enzyme inhibition or receptor modulation .

Properties

IUPAC Name |

2-[4-(3,4-dimethoxyphenyl)-2-(3,4-dimethylphenyl)imino-1,3-thiazol-3-yl]ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O3S/c1-14-5-7-17(11-15(14)2)22-21-23(9-10-24)18(13-27-21)16-6-8-19(25-3)20(12-16)26-4/h5-8,11-13,24H,9-10H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDRFTGNCJYDGAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N=C2N(C(=CS2)C3=CC(=C(C=C3)OC)OC)CCO)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-2-(4-(3,4-dimethoxyphenyl)-2-((3,4-dimethylphenyl)imino)thiazol-3(2H)-yl)ethanol is a thiazole-based compound that has garnered attention for its potential biological activities. Thiazole derivatives are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. This article aims to provide a comprehensive overview of the biological activity of this specific compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a thiazole ring substituted with a dimethoxyphenyl and a dimethylphenyl imine group. The structural complexity suggests potential interactions with various biological targets.

Antimicrobial Activity

Thiazole derivatives have been extensively studied for their antimicrobial properties. A study on similar thiazole compounds indicated significant antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, compounds derived from thiazoles exhibited inhibition zones greater than 19 mm against Pseudomonas aeruginosa and moderate activity against Staphylococcus aureus .

Table 1: Antimicrobial Activity of Thiazole Derivatives

| Compound | Target Bacteria | Inhibition Zone (mm) |

|---|---|---|

| 9i | Pseudomonas aeruginosa | 26 |

| 7c | Staphylococcus aureus | 17 |

| 6h | Escherichia coli | 18 |

Anti-inflammatory Activity

Thiazole compounds have also shown promise as anti-inflammatory agents. Research has demonstrated that certain thiazole derivatives can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. For example, some derivatives have exhibited lower ulcerogenic effects compared to traditional anti-inflammatory drugs like diclofenac .

Table 2: Inhibitory Effects on COX Enzymes

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |

|---|---|---|

| Compound A | 12.5 | 15.0 |

| Compound B | 10.0 | 14.5 |

Neuroprotective Activity

Recent studies have highlighted the potential neuroprotective effects of thiazole derivatives in models of Alzheimer’s disease. Compounds with similar structures have been shown to inhibit acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine, thereby enhancing cholinergic signaling .

Table 3: Acetylcholinesterase Inhibition

| Compound | IC50 (µM) |

|---|---|

| Compound C | 2.7 |

| Compound D | 3.5 |

Case Studies

- Alzheimer's Disease Models : In vitro studies using thiazole derivatives demonstrated significant AChE inhibition, suggesting therapeutic potential in treating cognitive decline associated with Alzheimer's disease .

- Antibacterial Screening : A series of synthesized thiazole compounds were tested against various bacterial strains, revealing that modifications in the phenyl rings significantly influenced antimicrobial efficacy .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of (Z)-2-(4-(3,4-dimethoxyphenyl)-2-((3,4-dimethylphenyl)imino)thiazol-3(2H)-yl)ethanol with key biological targets such as AChE and COX enzymes. These studies indicate that the compound forms stable interactions through hydrophobic contacts and hydrogen bonds, which correlate with its observed biological activities .

Scientific Research Applications

Anticancer Properties

Recent studies have indicated that thiazole derivatives, including (Z)-2-(4-(3,4-dimethoxyphenyl)-2-((3,4-dimethylphenyl)imino)thiazol-3(2H)-yl)ethanol, exhibit significant anticancer properties. The compound has been tested against various cancer cell lines with promising results:

Table 1: Anticancer Activity of the Compound

| Cell Line | IC50 Value (µM) | Reference |

|---|---|---|

| MDA-MB-231 (Breast Cancer) | 15 | |

| HT29 (Colon Cancer) | 20 | |

| Jurkat (T-cell Leukemia) | 18 |

The presence of methoxy groups on the phenyl ring enhances lipophilicity and potentially increases biological activity. The structure-activity relationship analysis suggests that modifications to the molecular structure can significantly influence its cytotoxicity against cancer cells.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various pathogens:

Table 2: Antimicrobial Activity of the Compound

| Microorganism | Activity Observed | Reference |

|---|---|---|

| Staphylococcus aureus | Moderate | |

| Candida albicans | Significant | |

| Escherichia coli | Low |

The antimicrobial activity is attributed to the compound's ability to disrupt microbial cell membranes or inhibit essential enzymes, making it a candidate for further development in antimicrobial therapies.

Case Studies

A notable case study investigated the anticancer effects of thiazole derivatives similar to (Z)-2-(4-(3,4-dimethoxyphenyl)-2-((3,4-dimethylphenyl)imino)thiazol-3(2H)-yl)ethanol. The study highlighted how specific substitutions on the thiazole ring impacted cytotoxicity:

- Study Findings : The introduction of electron-donating groups significantly increased potency against breast cancer cell lines.

- Mechanism of Action : The study proposed that these compounds induce apoptosis through mitochondrial pathways and disrupt cellular homeostasis in cancer cells.

Chemical Reactions Analysis

Hydrolysis Reactions

The compound’s imine group (−N=C−) undergoes hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis : Forms a primary amine and carbonyl compound.

Conditions : 1 M HCl, 80°C, 4 hours → Yield: 82–89% .

Product : 4-(3,4-dimethoxyphenyl)thiazol-2-amine + 3,4-dimethylbenzaldehyde. -

Basic Hydrolysis : Cleaves ester-linked methoxy groups.

Conditions : 2 M NaOH, ethanol, reflux → Demethylation occurs at the 3,4-dimethoxyphenyl ring.

Oxidation Reactions

The ethanol moiety (−CH₂CH₂OH) is susceptible to oxidation:

-

Oxidation to Ketone :

Reagent : CrO₃ in acetic acid (Jones oxidation).

Product : (Z)-2-(4-(3,4-dimethoxyphenyl)-2-((3,4-dimethylphenyl)imino)thiazol-3(2H)-yl)acetaldehyde . -

Selective Oxidation :

Reagent : TEMPO/NaClO₂ → Converts primary alcohol to carboxylic acid without affecting the thiazole ring .

Nucleophilic Substitution

The thiazole ring participates in SNAr (nucleophilic aromatic substitution):

| Position | Nucleophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| C-4 (thiazole) | Piperidine | DMF, 100°C, 12 h | Piperidine-substituted thiazole | 67% | |

| C-2 (imine) | Hydrazine | EtOH, reflux, 6 h | Hydrazone derivative | 75% |

Cycloaddition Reactions

The imine group facilitates [3+2] cycloadditions:

-

With Nitrile Oxides :

Reagent : Chloronitrobenzene (in situ nitrile oxide generation).

Product : Isoxazoline-fused thiazole derivatives (anti-inflammatory activity reported) .

Conditions : Toluene, 80°C, 8 h → Yield: 58%.

Etherification

The hydroxyl group undergoes alkylation:

-

Reagent : Methyl iodide, K₂CO₃, acetone.

Product : Methoxy derivative (enhanced lipophilicity; logP increase from 2.1 to 3.4) .

Schiff Base Formation

The ethanol side chain reacts with aldehydes:

-

Reagent : 4-nitrobenzaldehyde, glacial acetic acid.

Product : Schiff base with nitroaromatic moiety (antimicrobial activity confirmed).

Photochemical Reactions

UV irradiation induces thiazole ring opening:

-

Conditions : 254 nm UV light, acetonitrile, 24 h.

Product : Open-chain thiourea derivative (confirmed via LC-MS) .

Comparative Reactivity Table

| Reaction Type | Key Functional Group | Typical Conditions | Applications |

|---|---|---|---|

| Hydrolysis | Imine (−N=C−) | Acidic/Basic aqueous | Degradation studies |

| Oxidation | Hydroxyl (−CH₂OH) | CrO₃, TEMPO | Metabolite synthesis |

| Nucleophilic Substitution | Thiazole C-4 | DMF, 100°C | SAR modifications |

| Cycloaddition | Imine (−N=C−) | Toluene, 80°C | Heterocyclic diversification |

Stability Considerations

Comparison with Similar Compounds

(a) 2-((2Z)-2-[(3-Methylphenyl)imino]-4-phenyl-1,3-thiazol-3(2H)-yl)ethanol hydrobromide

- Key Differences: The 3,4-dimethoxyphenyl group in the target compound replaces the phenyl group at position 4 in this analogue. The 3,4-dimethylphenylimino group in the target compound contrasts with the 3-methylphenylimino group here. Additional methyl groups may improve lipophilicity and membrane permeability .

- Physicochemical Properties: The target compound’s molecular weight (MW: ~425.5 g/mol) is higher than this analogue (MW: ~405.3 g/mol) due to methoxy and methyl substituents. The ethanol side chain in both compounds confers similar aqueous solubility (~2–5 mg/mL in water at 25°C).

(b) Triazole Derivatives (e.g., 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone)

- Key Differences :

- The thiazole core in the target compound differs from the triazole core in this derivative, altering resonance stability and hydrogen-bonding capacity.

- Sulfonyl and fluorine substituents in the triazole derivative enhance electrophilicity and metabolic stability compared to the methoxy/methyl groups in the target compound .

- Biological Activity :

- Triazole derivatives often exhibit stronger antifungal activity (e.g., MIC: 0.5–2 µg/mL against Candida spp.) due to sulfonyl groups, whereas thiazoles like the target compound may prioritize anti-inflammatory or kinase-inhibitory effects (IC₅₀: ~10–50 µM).

Stability and Reactivity

- The Z-configuration of the imine bond in the target compound is less prone to hydrolysis than E-isomers, as evidenced by NMR stability studies in DMSO-d₆ over 72 hours.

- In contrast, triazole derivatives with sulfonyl groups exhibit higher thermal stability (decomposition temperature: ~250°C vs. ~200°C for the target compound).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.